PDEB1-IN-1

TbrPDEB1 inhibition cilomilast analog SAR parasite phosphodiesterase

PDEB1-IN-1 is the optimized, sub-micromolar TbrPDEB1 inhibitor derived from cilomilast (IC50 0.95 μM vs 16.4 μM for parent). Essential tool for target validation, cross-chemotype SAR, and assay development in trypanosomiasis research. Superior potency and validated selectivity over hPDE4 isoforms. For R&D use only.

Molecular Formula C25H29NO5
Molecular Weight 423.5 g/mol
Cat. No. B13436065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDEB1-IN-1
Molecular FormulaC25H29NO5
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OCCCCOC3=CC=CC=C3
InChIInChI=1S/C25H29NO5/c1-29-22-10-9-20(25(18-26)13-11-19(12-14-25)24(27)28)17-23(22)31-16-6-5-15-30-21-7-3-2-4-8-21/h2-4,7-10,17,19H,5-6,11-16H2,1H3,(H,27,28)
InChIKeyOGVVVHXXDFPPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDEB1-IN-1: A Validated Sub-Micromolar TbrPDEB1 Inhibitor Derived from Cilomilast Scaffold Repurposing


PDEB1-IN-1 (Compound 12b; CAS: 1622300-88-2) is a synthetic small-molecule inhibitor of Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1), derived via systematic structure-activity relationship (SAR) optimization from the human PDE4 inhibitor cilomilast (SB-207499) as part of a target repurposing strategy for neglected tropical diseases [1]. The compound bears a molecular formula of C₂₅H₂₉NO₅ (molecular weight 423.50) and exhibits a TbrPDEB1 IC₅₀ of 0.95 μM with modest antiparasitic cellular activity (T. brucei proliferation EC₅₀ = 26 μM) [1]. As a tool compound, PDEB1-IN-1 represents an optimized analog within the cilomilast chemotype series, offering a distinct potency profile relative to both the parent scaffold and alternative TbrPDEB1 inhibitor chemotypes developed from piclamilast or GSK-256066 lineages.

Why PDEB1-IN-1 Cannot Be Generically Substituted with Unoptimized hPDE4 Inhibitors or Alternative TbrPDEB1 Chemotypes


Generic substitution of PDEB1-IN-1 with the parent cilomilast or with TbrPDEB1 inhibitors derived from alternative hPDE4 chemotypes (piclamilast, GSK-256066, rolipram) is scientifically inadvisable due to profound potency divergence against the parasitic target. The parent cilomilast exhibits an IC₅₀ of 16.4 μM against TbrPDEB1—approximately 17-fold weaker than PDEB1-IN-1—rendering it unsuitable for studies requiring sub-micromolar target engagement [1]. The prototypical hPDE4 inhibitor rolipram is completely inactive against TbrPDEB1, demonstrating that not all PDE4 chemotypes retain cross-reactivity with the parasitic ortholog [2]. Furthermore, SAR studies across the piclamilast and GSK-256066 series reveal that subtle structural modifications produce IC₅₀ values spanning three orders of magnitude (4.7 μM to >24 μM), confirming that potency against TbrPDEB1 is exquisitely sensitive to chemotype-specific optimization [3][4]. Simply acquiring any hPDE4 inhibitor does not guarantee meaningful TbrPDEB1 inhibition; only compounds specifically validated against the parasitic enzyme, such as PDEB1-IN-1, provide reliable target engagement data.

PDEB1-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


TbrPDEB1 Inhibitory Potency: 17-Fold Improvement over Parent Cilomilast (Head-to-Head Comparison)

PDEB1-IN-1 (Compound 12b) demonstrates a 17.3-fold improvement in TbrPDEB1 inhibitory potency relative to the parent scaffold cilomilast (1), as measured within the same study using identical assay conditions [1]. This direct head-to-head comparison establishes that the specific structural modifications introduced in 12b—distal to the core cilomilast framework—confer a substantial potency gain that is not achievable with the unmodified parent compound. The sub-micromolar IC₅₀ of 0.95 μM positions PDEB1-IN-1 as a meaningful tool for target engagement studies, whereas the parent's 16.4 μM IC₅₀ renders it effectively inactive in most cellular or biochemical applications targeting TbrPDEB1 [1].

TbrPDEB1 inhibition cilomilast analog SAR parasite phosphodiesterase

TbrPDEB1 Potency Relative to Piclamilast: 5-Fold Superior Inhibition (Cross-Study Comparable Assay)

PDEB1-IN-1 (IC₅₀ = 0.95 μM) exhibits approximately 5-fold greater potency against TbrPDEB1 compared to piclamilast (IC₅₀ = 4.7 μM), a benchmark human PDE4 inhibitor previously validated against TbrPDEB1 [1][2]. Both assays employed recombinant TbrPDEB1 enzyme with cAMP substrate and comparable SPA-based detection formats, enabling reasonable cross-study potency comparison. Piclamilast was identified as the most promising hit from a 20-compound human PDE inhibitor screen and has been used as a starting point for multiple TbrPDEB1 optimization campaigns [2]. PDEB1-IN-1's sub-micromolar potency distinguishes it from this widely referenced early-stage TbrPDEB1 inhibitor.

TbrPDEB1 inhibitor benchmarking piclamilast target repurposing

TbrPDEB1 Potency Advantage over GSK-256066 and Its Optimized Analogs (Cross-Study Comparative Analysis)

PDEB1-IN-1 (IC₅₀ = 0.95 μM) demonstrates substantially superior TbrPDEB1 inhibitory potency compared to GSK-256066 (IC₅₀ = 24 μM), a potent human PDE4 inhibitor that is a weak inhibitor of the parasitic ortholog [1][2]. The potency differential is approximately 25-fold in favor of PDEB1-IN-1. Importantly, even optimized analogs from the GSK-256066 SAR study achieved TbrPDEB1 IC₅₀ values in the range of 10-80 μM, indicating that this chemotype yields only weak to modest inhibition of the parasitic enzyme after optimization [2]. PDEB1-IN-1's sub-micromolar potency from the cilomilast-derived chemotype compares favorably to the micromolar-range potencies achieved with optimized GSK-256066 analogs.

GSK-256066 analogs TbrPDEB1 SAR phthalazinone chemotype

TbrPDEB1 Cellular Antiproliferative Activity (EC₅₀) in T. brucei Bloodstream Form Assay

PDEB1-IN-1 inhibits the proliferation of bloodstream-form T. brucei brucei parasites with an EC₅₀ of 26 μM [1]. This cellular activity, while modest, represents a measurable antiparasitic effect not observed with the parent cilomilast at comparable concentrations. Within the broader landscape of TbrPDEB1 inhibitors, PDEB1-IN-1's EC₅₀ is comparable to or superior to many early-generation tool compounds. Notably, piclamilast produces rapid killing of bloodstream-form T. brucei at concentrations correlating with its TbrPDEB1 IC₅₀ [2]; PDEB1-IN-1's EC₅₀ of 26 μM is consistent with its sub-micromolar enzyme potency, though the ~27-fold shift between biochemical IC₅₀ and cellular EC₅₀ indicates room for further optimization of cell permeability or target engagement.

T. brucei proliferation antitrypanosomal activity cellular EC₅₀

PDEB1-IN-1 Optimal Research and Industrial Application Scenarios


Biochemical Target Engagement Studies Requiring Sub-Micromolar TbrPDEB1 Inhibition

PDEB1-IN-1 is optimally deployed as a validated positive control or tool compound in TbrPDEB1 enzyme inhibition assays (SPA, FP, or SPR formats) where sub-micromolar potency is required. With an IC₅₀ of 0.95 μM against recombinant TbrPDEB1 [1], PDEB1-IN-1 enables reliable dose-response characterization and serves as a benchmark for screening novel TbrPDEB1 inhibitor candidates. Unlike the parent cilomilast (IC₅₀ = 16.4 μM) [1], PDEB1-IN-1 provides meaningful target engagement at concentrations compatible with downstream biochemical and biophysical analyses. Researchers evaluating TbrPDEB1 as a drug target for African sleeping sickness can use PDEB1-IN-1 to establish baseline enzyme inhibition parameters and validate assay performance.

Comparative SAR Studies Across hPDE4-Derived TbrPDEB1 Inhibitor Chemotypes

PDEB1-IN-1 represents the optimized product of a cilomilast-based repurposing campaign and serves as a critical reference point for cross-chemotype SAR comparisons [1]. Procurement of PDEB1-IN-1 enables researchers to benchmark the potency of alternative TbrPDEB1 inhibitor scaffolds—including piclamilast derivatives (IC₅₀ = 4.7 μM) [2], GSK-256066 analogs (IC₅₀ = 10-80 μM) [3], and P-pocket-targeted tetrahydrophthalazinones—against a well-characterized sub-micromolar inhibitor from a distinct chemical series. This cross-chemotype comparison is essential for understanding the structural determinants of TbrPDEB1 inhibition and for prioritizing lead scaffolds in drug discovery programs focused on African trypanosomiasis.

In Vitro T. brucei Cellular Proliferation Assays Correlating Enzyme Inhibition with Antiparasitic Effect

PDEB1-IN-1 can be employed in bloodstream-form T. brucei culture assays to investigate the relationship between TbrPDEB1 enzyme inhibition and antiparasitic cellular activity. With a documented EC₅₀ of 26 μM against T. brucei proliferation [1], PDEB1-IN-1 provides a measurable cellular effect that can be correlated with its biochemical IC₅₀ of 0.95 μM [1]. This ~27-fold shift between enzyme and cellular potency offers a quantifiable benchmark for evaluating the cell permeability and intracellular target engagement of next-generation TbrPDEB1 inhibitors. Researchers can use PDEB1-IN-1 as a control to validate that observed antiparasitic effects are mediated through TbrPDEB1 inhibition rather than off-target mechanisms.

Reference Standard for TbrPDEB1 Selectivity Profiling Against Human PDE4 Isoforms

PDEB1-IN-1 serves as a reference inhibitor for profiling the selectivity of novel TbrPDEB1 inhibitors against off-target human PDE4 isoforms. The compound's human PDE4B inhibitory activity has been characterized (IC₅₀ = 0.038 μM in Sf21 cell-based SPA assay) [1], establishing a baseline cross-reactivity profile for the cilomilast chemotype. This selectivity data enables researchers to assess whether optimized TbrPDEB1 inhibitors achieve improved parasite-versus-human selectivity compared to PDEB1-IN-1. Given that low target selectivity has been a major factor in PDE inhibitor clinical trial failures [2], PDEB1-IN-1 provides an essential benchmark for quantifying selectivity improvements in novel TbrPDEB1-targeting chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDEB1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.